2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium . This is followed by the reaction with hydrazine derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining reaction conditions and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-YL)methylidene]acetohydrazide
- **2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the bromophenyl and triazole moieties, in particular, enhances its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C26H24BrN5OS |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H24BrN5OS/c1-18(2)20-10-8-19(9-11-20)16-28-29-24(33)17-34-26-31-30-25(21-12-14-22(27)15-13-21)32(26)23-6-4-3-5-7-23/h3-16,18H,17H2,1-2H3,(H,29,33)/b28-16+ |
InChI Key |
NSXCUERQBOGZAF-LQKURTRISA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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